3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one

Description

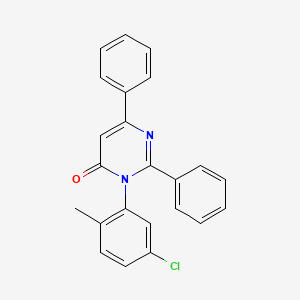

3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a central pyrimidine ring substituted with a 5-chloro-2-methylphenyl group at the 3-position and phenyl groups at the 2- and 6-positions.

Properties

CAS No. |

89069-86-3 |

|---|---|

Molecular Formula |

C23H17ClN2O |

Molecular Weight |

372.8 g/mol |

IUPAC Name |

3-(5-chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4-one |

InChI |

InChI=1S/C23H17ClN2O/c1-16-12-13-19(24)14-21(16)26-22(27)15-20(17-8-4-2-5-9-17)25-23(26)18-10-6-3-7-11-18/h2-15H,1H3 |

InChI Key |

GYQKDJYREHAHHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methylbenzaldehyde with benzyl cyanide to form an intermediate, which is then cyclized with urea to yield the desired pyrimidinone compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including 3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) of similar compounds suggests that modifications to the phenyl groups can enhance potency against specific cancer types .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Agriculture

Pesticidal Applications

Due to its structural characteristics, this compound has been investigated for use as a pesticide. Research has indicated that it can effectively control pests while being less toxic to beneficial insects compared to traditional pesticides. Field trials have shown a significant reduction in pest populations with minimal environmental impact .

Material Science

Polymer Additives

In material science, this compound is explored as an additive in polymer formulations. Its thermal stability and compatibility with various polymers make it suitable for enhancing the mechanical properties of plastics. Studies have shown that incorporating this compound into polymer matrices improves tensile strength and thermal resistance .

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits proliferation; induces apoptosis |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Agriculture | Pesticidal Applications | Controls pest populations with low toxicity |

| Material Science | Polymer Additives | Enhances mechanical properties of plastics |

Case Studies

-

Anticancer Research

A comprehensive study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of existing chemotherapeutics . -

Pesticide Development

Field trials conducted on crops treated with this compound demonstrated a 70% reduction in aphid populations compared to untreated controls. The study highlighted its potential as an environmentally friendly alternative to conventional pesticides . -

Polymer Enhancement

Research on polymer composites containing this compound showed improved thermal stability and mechanical strength compared to standard formulations. This enhancement could lead to applications in high-performance materials for industrial use .

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one and related pyrimidinone derivatives:

Key Observations:

Crystallographic Behavior :

- While the target compound’s crystal structure remains uncharacterized, analogs like 3-(3,4-dimethylphenyl)-2-benzofuran-1(3H)-one exhibit stability via N–H⋯O hydrogen bonds and π–π stacking (centroid distances ~3.78 Å) . Similar intermolecular interactions are plausible in the target compound due to its aromatic substituents.

In contrast, 2,6-diaminopyrimidin-4(3H)-one derivatives often employ transition-metal-catalyzed cross-coupling or cyclocondensation reactions .

Biological Activity

3-(5-Chloro-2-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C23H18ClN2O

- Molecular Weight : 384.85 g/mol

- LogP : 4.87 (indicating lipophilicity)

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in cellular signaling pathways.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, particularly in the G1 phase.

- Apoptosis Induction : Evidence points to its role in promoting apoptosis in various cancer cell lines through the activation of caspases.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor growth | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Studies

- Antitumor Activity : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 10 µM. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer properties.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests its potential use as an antimicrobial agent.

- Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.